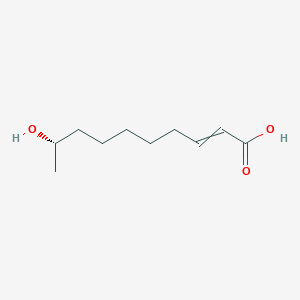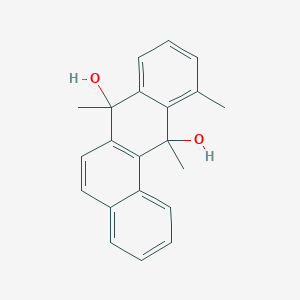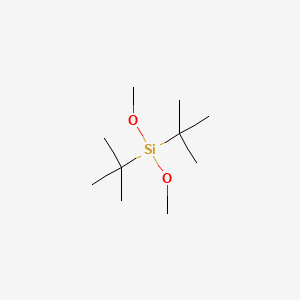
Silane, bis(1,1-dimethylethyl)dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, bis(1,1-dimethylethyl)dimethoxy- is a chemical compound with the molecular formula C10H24O2Si. It is also known by its IUPAC name, Dimethoxy[bis(2-methyl-2-propanyl)]silane. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Silane, bis(1,1-dimethylethyl)dimethoxy- can be synthesized by reacting silatetraoxane monomer with trimethylhydrosilane in the presence of a reactant . The specific reaction conditions and methods need to be controlled in the laboratory to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Silane, bis(1,1-dimethylethyl)dimethoxy- involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity.
化学反応の分析
Types of Reactions
Silane, bis(1,1-dimethylethyl)dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with Silane, bis(1,1-dimethylethyl)dimethoxy- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products.
Major Products Formed
The major products formed from reactions involving Silane, bis(1,1-dimethylethyl)dimethoxy- include various siloxanes, silanols, and other silicon-containing compounds. These products have applications in different fields, including materials science and organic synthesis.
科学的研究の応用
Silane, bis(1,1-dimethylethyl)dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: This compound is used in the modification of biomolecules and surfaces for various biological applications.
作用機序
The mechanism of action of Silane, bis(1,1-dimethylethyl)dimethoxy- involves its ability to form strong covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable silicon-oxygen bonds. This property makes it valuable in surface modification and the development of new materials.
類似化合物との比較
Similar Compounds
Trimethoxysilane: Similar to Silane, bis(1,1-dimethylethyl)dimethoxy-, but with three methoxy groups.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Dimethyldimethoxysilane: Has two methyl groups and two methoxy groups, used in the synthesis of silicone polymers.
Uniqueness
Silane, bis(1,1-dimethylethyl)dimethoxy- is unique due to its specific structure, which provides distinct reactivity and properties compared to other silanes. Its ability to form stable silicon-oxygen bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
79866-98-1 |
|---|---|
分子式 |
C10H24O2Si |
分子量 |
204.38 g/mol |
IUPAC名 |
ditert-butyl(dimethoxy)silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h1-8H3 |
InChIキー |
OANIYCQMEVXZCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


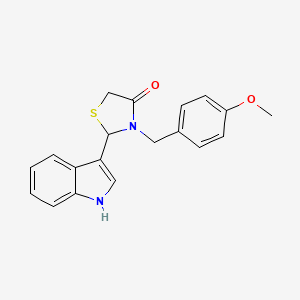

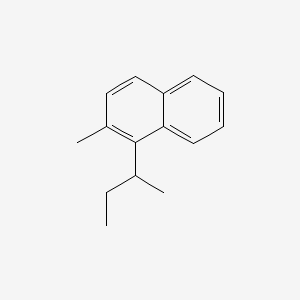
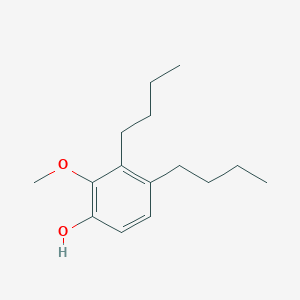
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
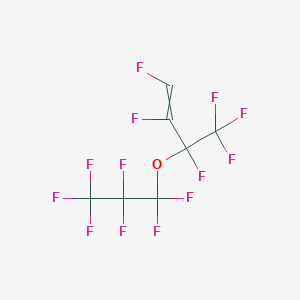
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
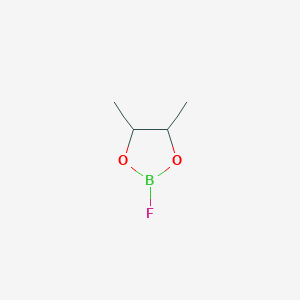
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
